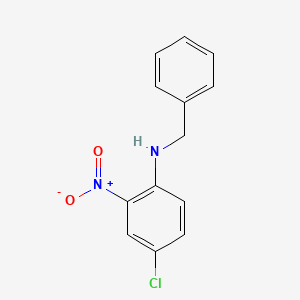

N-benzyl-4-chloro-2-nitroaniline

CAS No.: 10066-18-9

Cat. No.: VC2342098

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10066-18-9 |

|---|---|

| Molecular Formula | C13H11ClN2O2 |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | N-benzyl-4-chloro-2-nitroaniline |

| Standard InChI | InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

| Standard InChI Key | LTSBSRAZIKXNMH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Structural and Physical Properties

Chemical Identity

N-benzyl-4-chloro-2-nitroaniline is an aromatic compound with multiple functional groups positioned around a central aniline structure. The molecule contains a nitro group at the ortho position (C-2), a chlorine atom at the para position (C-4), and a benzyl substituent attached to the nitrogen of the aniline .

Table 1. Identification Data for N-benzyl-4-chloro-2-nitroaniline

| Parameter | Value |

|---|---|

| CAS Registry Number | 10066-18-9 |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | N-benzyl-4-chloro-2-nitroaniline |

| Other Names | Benzenemethanamine, N-(4-chloro-2-nitrophenyl)- |

| DSSTox Substance ID | DTXSID00386114 |

Structural Characteristics

The molecular structure features an aromatic ring with three key substituents arranged in a specific pattern that influences its reactivity :

-

A nitro group (-NO₂) at position 2 (ortho)

-

A chlorine atom at position 4 (para)

-

A secondary amine (-NH-CH₂-Ph) with a benzyl group

This structural arrangement creates an electron distribution that impacts the compound's chemical behavior, particularly in reactions involving electron transfer or nucleophilic substitution .

Synthetic Methodologies

Regioselective Nitration Approach

One of the principal methods for synthesizing N-benzyl-4-chloro-2-nitroaniline involves the regioselective nitration of N-benzyl-4-chloroaniline. This approach utilizes tert-butyl nitrite (TBN) as a nitrating agent, offering advantages over traditional nitration methods that use harsh acidic conditions .

The reaction mechanism proceeds via:

-

Initial formation of an N-nitroso intermediate

-

Subsequent rearrangement to yield the ortho-nitrated product

Table 2. Key Reaction Parameters for TBN-Mediated Nitration

| Parameter | Optimized Condition |

|---|---|

| TBN Equivalents | 3.0 equiv |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Solvent | Acetonitrile |

| Typical Yield | 65-75% |

This method demonstrates high regioselectivity for ortho-position nitration, providing a more controlled approach than traditional mixed acid nitration systems .

Alternative Synthetic Route

An alternative approach involves the direct N-benzylation of 4-chloro-2-nitroaniline. This method utilizes:

-

4-Chloro-2-nitroaniline as the starting material

-

Benzyl bromide or benzyl chloride as the alkylating agent

-

A base such as potassium carbonate or triethylamine

The reaction typically proceeds at temperatures between 60-80°C for 4-12 hours, with yields ranging from 70-85% after purification .

Chemical Reactivity

Reduction Reactions

The nitro group in N-benzyl-4-chloro-2-nitroaniline can undergo selective reduction under various conditions to yield the corresponding amine derivative. This transformation is particularly important for accessing versatile intermediates for further functionalization .

Table 3. Reduction Methods for Nitro Group Conversion

| Reducing System | Conditions | Product | Selectivity | Yield (%) |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, rt, 1-3 atm | Amino derivative | High | 85-95 |

| Zn/NH₄Cl | MeOH, 50°C | Amino derivative | Moderate | Variable (50-80) |

| NaBH₄/Starch-catalyst | H₂O:EtOH (1:1), rt | Amino derivative | High | ~90 |

The reduction of the nitro group presents an important synthetic handle for further derivatization while preserving the N-benzyl and chloro substituents .

N-Dealkylation Reactions

Under specific conditions, the N-benzyl group can be cleaved to regenerate the primary amine. This reaction is particularly useful for protective group strategies in multi-step syntheses .

Substitution Reactions

The chlorine atom at the para position serves as a reactive site for nucleophilic aromatic substitution reactions. Depending on the nucleophile employed, various derivatives can be accessed, including:

-

Methoxy derivatives (using sodium methoxide)

-

Amino derivatives (using ammonia or primary amines)

-

Thiol derivatives (using thiolates)

These substitution reactions typically require elevated temperatures and/or activating conditions due to the moderate leaving group ability of the chlorine atom .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-benzyl-4-chloro-2-nitroaniline exhibits characteristic signals that confirm its structure. Key resonances include:

-

Aromatic protons from both the aniline and benzyl rings (δ 6.5-8.2 ppm)

-

Benzyl methylene protons (δ ~4.5 ppm, singlet)

-

N-H proton (δ ~8.0 ppm, broad singlet)

The ¹³C NMR spectrum shows distinct carbon resonances for the aromatic carbons, particularly those bearing the functional groups (nitro, chloro, and amino substituents) .

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups:

-

N-H stretching (3300-3500 cm⁻¹)

-

Aromatic C-H stretching (3000-3100 cm⁻¹)

-

NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)

-

C-Cl stretching (700-800 cm⁻¹)

These spectral features provide definitive confirmation of the structure and purity of the compound .

Applications in Materials Science

Liquid Crystal Technology

While N-benzyl-4-chloro-2-nitroaniline itself has limited direct applications in liquid crystal (LC) technology, structural analogs such as N-benzyl-2-methyl-4-nitroaniline (BNA) have demonstrated significant potential as dopants in nematic liquid crystal systems .

Research indicates that these nitroaniline derivatives can:

-

Decrease the nematic-isotropic transition temperature (TNI) of LC mixtures

-

Reduce the threshold voltage required for LC cell operation

Table 4. Comparative Electro-Optical Effects of Nitroaniline Derivatives in LC Systems

| Parameter | Effect in Pure LC | Effect with Nitroaniline Dopant | Improvement (%) |

|---|---|---|---|

| Fall Time (ms) | ~100 | ~20 | 80 |

| Threshold Voltage (V) | ~1.2 | ~0.9 | 25 |

| Rotational Viscosity | Standard | Reduced by 44% | 44 |

| Dielectric Anisotropy | Standard | Increased by 6-16% | 6-16 |

The structural similarity between BNA and N-benzyl-4-chloro-2-nitroaniline suggests potential parallel applications, with the chloro substituent potentially offering enhanced thermal stability and altered electronic properties .

Optical Applications

The extended conjugation and push-pull electronic system created by the electron-withdrawing nitro group and the electron-donating amine function makes N-benzyl-4-chloro-2-nitroaniline a candidate for applications in:

-

Nonlinear optical materials

-

Chromophore development

-

Photoreactive systems

The chloro substituent introduces additional electronic effects that can be exploited for fine-tuning optical properties .

Toxicological Considerations

Metabolism and Toxicokinetics

4-Chloro-2-nitroaniline demonstrates:

-

Rapid absorption following oral administration

-

Distribution primarily to kidneys and bladder

-

Metabolism via nitro group reduction pathways

-

Excretion primarily through urine (>70%) as sulfate conjugates

The primary metabolic pathways likely involve:

-

Reduction of the nitro group to form nitroso-, hydroxylamine, and amine derivatives

-

Phase II conjugation reactions (sulfation, glucuronidation)

-

Potential N-dealkylation of the benzyl group

These metabolic transformations can generate reactive intermediates with potential toxicological implications .

Structural Alerts

The molecular structure of N-benzyl-4-chloro-2-nitroaniline contains elements that raise toxicological concerns:

-

The nitro group can undergo reduction to form potentially reactive intermediates

-

The aromatic amine functionality presents potential for bioactivation

-

The chloro substituent may contribute to environmental persistence

These structural features suggest that appropriate precautions should be observed in handling and disposal of this compound .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of N-benzyl-4-chloro-2-nitroaniline have been synthesized and studied, with variations in substituent patterns:

Table 5. Structural Analogs of N-benzyl-4-chloro-2-nitroaniline

| Compound | Variation from Parent | CAS Number | Molecular Weight |

|---|---|---|---|

| N-Benzyl-4-methyl-2-nitroaniline | CH₃ instead of Cl at C-4 | 22019-66-5 | 242.27 g/mol |

| N-Benzyl-4-methoxy-2-nitroaniline | OCH₃ instead of Cl at C-4 | 97-32-5 | 258.27 g/mol |

| N-Benzyl-4-chloro-5-methyl-2-nitroaniline | Additional CH₃ at C-5 | 5098-21-5 | 276.72 g/mol |

| N-Benzyl-4-chloro-2-(phenylselanyl)aniline | PhSe instead of NO₂ at C-2 | 62336-71-4 | 372.80 g/mol |

These structural variations provide opportunities to establish structure-activity relationships and optimize properties for specific applications .

Comparative Properties

The properties of these structural analogs vary systematically based on the electronic and steric effects of the substituents:

-

Electron-donating groups (methyl, methoxy) increase electron density in the aromatic ring

-

Electron-withdrawing groups (nitro, chloro) decrease electron density

-

Substituent position affects the distribution of electron density and reactivity patterns

These structure-property relationships guide the design and selection of specific compounds for targeted applications .

Research Trends and Future Directions

Synthetic Methodologies

Current research in nitroaniline chemistry focuses on developing:

-

More selective and environmentally benign nitration methods

-

Catalytic approaches for functionalization reactions

-

One-pot multi-step transformations to streamline synthesis

These methodological advances aim to improve efficiency and sustainability in the production of functionalized nitroanilines .

Material Science Applications

Emerging applications for nitroaniline derivatives include:

-

Advanced electronic materials with tailored properties

-

Novel display technologies with improved response characteristics

-

Photovoltaic materials exploiting push-pull electronic systems

-

Sensors and detection systems based on specific molecular interactions

The versatile reactivity profile of N-benzyl-4-chloro-2-nitroaniline positions it as a potential candidate for these evolving technological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume